molecular formula C17H22F2N2O4S B7087141 N-[[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-3-yl]methyl]cyclopropanesulfonamide

N-[[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-3-yl]methyl]cyclopropanesulfonamide

Cat. No.: B7087141
M. Wt: 388.4 g/mol
InChI Key: XLSDBHUNZFOESS-UHFFFAOYSA-N
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Description

N-[[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-3-yl]methyl]cyclopropanesulfonamide is a complex organic compound characterized by its unique molecular structure This compound features a cyclopropanesulfonamide group attached to a piperidine ring, which is further substituted with a 2,2-difluoro-1,3-benzodioxole moiety

Properties

IUPAC Name

N-[[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-3-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O4S/c18-17(19)24-15-5-1-4-13(16(15)25-17)11-21-8-2-3-12(10-21)9-20-26(22,23)14-6-7-14/h1,4-5,12,14,20H,2-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSDBHUNZFOESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C3C(=CC=C2)OC(O3)(F)F)CNS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-3-yl]methyl]cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Introduction of the Benzodioxole Group: The 2,2-difluoro-1,3-benzodioxole moiety is introduced via a Friedel-Crafts alkylation reaction.

    Cyclopropanesulfonamide Formation: The final step involves the reaction of the piperidine intermediate with cyclopropanesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-3-yl]methyl]cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzodioxole moiety, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

N-[[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-3-yl]methyl]cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-3-yl]methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]piperidin-3-yl]methyl]cyclopropanesulfonamide: shares structural similarities with other piperidine-based compounds and sulfonamides.

    2,2-Difluoro-1,3-benzodioxole derivatives: Compounds with similar benzodioxole moieties.

    Cyclopropanesulfonamide derivatives: Compounds featuring the cyclopropanesulfonamide group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial purposes.

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